![molecular formula C19H21ClN2O3 B6136454 tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate](/img/structure/B6136454.png)
tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate
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Overview
Description
Tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate, also known as CLT-28643, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a hydrazinecarboxylate derivative that has been synthesized using specific methods and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate involves the inhibition of specific enzymes that are essential for the growth and survival of cancer cells. This compound has been found to inhibit the activity of histone deacetylases and induce the expression of tumor suppressor genes. It also activates the p53 pathway, which is responsible for inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate include the inhibition of cancer cell growth, induction of apoptosis, and activation of tumor suppressor genes. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate in lab experiments include its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate. One direction is to investigate its potential applications in combination with other anticancer drugs to enhance their effectiveness. Another direction is to study its potential applications in the treatment of other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water.
Conclusion:
In conclusion, tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate is a chemical compound that has been extensively studied for its potential applications in cancer treatment and the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of specific enzymes and the induction of apoptosis in cancer cells. While this compound has several advantages in lab experiments, further research is needed to optimize its synthesis method and investigate its potential applications in combination with other drugs.
Synthesis Methods
The synthesis of tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate involves the reaction of tert-butyl 2-hydrazinocarboxylate with 2-chlorobenzaldehyde and 2-hydroxybenzaldehyde in the presence of a catalyst. The reaction results in the formation of a yellow solid that is further purified using recrystallization.
Scientific Research Applications
The compound tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
tert-butyl N-[(Z)-[5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl]methylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-19(2,3)25-18(24)22-21-12-15-11-13(8-9-17(15)23)10-14-6-4-5-7-16(14)20/h4-9,11-12,23H,10H2,1-3H3,(H,22,24)/b21-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUPJRALKIQOSG-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=C(C=CC(=C1)CC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C\C1=C(C=CC(=C1)CC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(Z)-[5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl]methylideneamino]carbamate |
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